SNIPER(CRABP)-4 belongs to a class of bifunctional compounds that utilize the cellular machinery for protein degradation. It is classified under proteolysis-targeting chimeras (PROTACs), which are innovative tools in drug discovery aimed at modulating protein levels within cells. The compound's design incorporates elements that allow it to bind to both the target protein and an E3 ligase, effectively tagging the target for destruction by the proteasome.
The synthesis of SNIPER(CRABP)-4 involves several key steps, typically starting from commercially available precursors. The synthetic route can be summarized as follows:
This process allows for efficient production while ensuring that the compound retains its biological activity.
The molecular formula of SNIPER(CRABP)-4 is with a molecular weight of 469.4 g/mol. The compound features a complex structure that includes:
The structural representation can be expressed in various formats:
SNIPER(CRABP)-4 primarily functions through a mechanism involving ubiquitination:
The mechanism of action for SNIPER(CRABP)-4 involves:
This mechanism allows for precise control over protein levels within cells, offering therapeutic potential in conditions where aberrant protein accumulation occurs, such as cancer.
These properties are crucial for handling and application in laboratory settings.
SNIPER(CRABP)-4 has significant applications in:
PROTACs represent a revolutionary therapeutic modality in precision medicine, designed to eliminate disease-causing proteins via the ubiquitin-proteasome system (UPS). These heterobifunctional molecules consist of three components:
Unlike traditional occupancy-driven inhibitors, PROTACs operate through an event-driven mechanism: they transiently form a ternary complex (POI-PROTAC-E3 ligase), inducing polyubiquitination of the POI and its subsequent proteasomal degradation. This catalytic action allows repeated use of a single PROTAC molecule, enabling efficacy at lower doses and targeting "undruggable" proteins like transcription factors and scaffolding proteins [3] [7]. By 2022, over 20 PROTACs had entered clinical trials, including ARV-110 (targeting AR) and ARV-471 (targeting ER) for oncology applications [7].
Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP, are E3 ubiquitin ligases overexpressed in cancers to suppress apoptosis. SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers) are a PROTAC subclass that harness IAPs for targeted degradation. Key milestones include:
Table 1: Evolution of IAP Ligands in SNIPER Design
IAP Ligand Type | Frequency in SNIPERs | Key Features |
---|---|---|
LCL-161 derivatives | 31% | High affinity, improved degradation efficiency |
Bestatin | 27% | Foundational ligand, moderate efficiency |
MV1 derivatives | 10% | Optimized for specific IAP isoforms |
IAP Ligand 4 | 9% | Novel scaffolds for enhanced selectivity |
Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a cytoplasmic chaperone that shuttles retinoic acid (RA) to nuclear retinoic acid receptors (RARs). Its functions include:
CRABP-II is undetectable in normal pancreatic tissue but upregulated in 100% of PDAC tumors, making it a selective therapeutic target [10].
SNIPER(CRABP)-4 was engineered to address CRABP-II’s pathological roles through:
Table 2: Key Characteristics of SNIPER(CRABP)-4
Parameter | Specification | Significance |
---|---|---|
Molecular Weight | 807.04 g/mol | Optimal for cell permeability |
Chemical Formula | C₄₅H₆₆N₄O₉ | Verified via elemental analysis (C,66.97%; H,8.24%) [1] |
Solubility | DMSO-soluble | Suitable for in vitro studies |
Degradation Efficiency | >80% CRABP-II loss at 3 μM (24h) | Validated in leukemia cell lines [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7